molecular formula C17H12IN3 B12878758 2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile CAS No. 115998-08-8

2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile

Katalognummer: B12878758
CAS-Nummer: 115998-08-8
Molekulargewicht: 385.20 g/mol
InChI-Schlüssel: XUJYEVKNZUSDNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile is a complex organic compound with a unique structure that includes an amino group, an iodophenyl group, a phenyl group, and a pyrrole ring with a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-iodoaniline with benzaldehyde to form an intermediate Schiff base, which then undergoes cyclization with malononitrile in the presence of a base to form the pyrrole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-1-(4-bromophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile
  • 2-Amino-1-(4-chlorophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile
  • 2-Amino-1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile

Uniqueness

2-Amino-1-(4-iodophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the iodophenyl group, which can participate in specific chemical reactions such as iodination and cross-coupling reactions. This makes it a valuable compound for the synthesis of more complex molecules and for applications in medicinal chemistry.

Eigenschaften

CAS-Nummer

115998-08-8

Molekularformel

C17H12IN3

Molekulargewicht

385.20 g/mol

IUPAC-Name

2-amino-1-(4-iodophenyl)-4-phenylpyrrole-3-carbonitrile

InChI

InChI=1S/C17H12IN3/c18-13-6-8-14(9-7-13)21-11-16(15(10-19)17(21)20)12-4-2-1-3-5-12/h1-9,11H,20H2

InChI-Schlüssel

XUJYEVKNZUSDNW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN(C(=C2C#N)N)C3=CC=C(C=C3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.